![molecular formula C51H55N5O7Si B15245072 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]-N-(2-methyl-1-oxopropyl)Guanosine](/img/structure/B15245072.png)
5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]-N-(2-methyl-1-oxopropyl)Guanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]-N-(2-methyl-1-oxopropyl)Guanosine is a complex organic compound that is primarily used in the field of organic synthesis. This compound is characterized by its unique structure, which includes multiple protective groups that are often used in the synthesis of nucleoside analogs.
Preparation Methods
The synthesis of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]-N-(2-methyl-1-oxopropyl)Guanosine involves multiple steps and requires precise reaction conditionsThe final step involves the acylation of the amino group with 2-methyl-1-oxopropyl chloride .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The carbonyl group in the 2-methyl-1-oxopropyl moiety can be reduced to an alcohol.
Scientific Research Applications
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]-N-(2-methyl-1-oxopropyl)Guanosine is widely used in scientific research, particularly in the synthesis of nucleoside analogs. These analogs are crucial in the development of antiviral and anticancer drugs. The compound’s unique protective groups allow for selective reactions, making it a valuable intermediate in organic synthesis .
Mechanism of Action
The mechanism of action of this compound is primarily related to its role as a synthetic intermediate. The protective groups prevent unwanted reactions during the synthesis process, ensuring that the desired product is obtained with high purity and yield. The molecular targets and pathways involved are specific to the synthetic route being employed .
Comparison with Similar Compounds
Similar compounds include other protected nucleosides such as:
- 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxyuridine
- 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxycytidine These compounds share similar protective groups but differ in the nucleobase component. The uniqueness of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]-N-(2-methyl-1-oxopropyl)Guanosine lies in its specific combination of protective groups and nucleobase, which provides distinct reactivity and selectivity in synthetic applications .
Properties
Molecular Formula |
C51H55N5O7Si |
|---|---|
Molecular Weight |
878.1 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(diphenyl)silyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C51H55N5O7Si/c1-34(2)47(57)54-49-53-46-45(48(58)55-49)52-33-56(46)44-31-42(63-64(50(3,4)5,40-19-13-9-14-20-40)41-21-15-10-16-22-41)43(62-44)32-61-51(35-17-11-8-12-18-35,36-23-27-38(59-6)28-24-36)37-25-29-39(60-7)30-26-37/h8-30,33-34,42-44H,31-32H2,1-7H3,(H2,53,54,55,57,58)/t42-,43+,44+/m0/s1 |
InChI Key |
YAGXSWHFOUWZDN-HHWNUHTHSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C7=CC=CC=C7)(C8=CC=CC=C8)C(C)(C)C |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C7=CC=CC=C7)(C8=CC=CC=C8)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


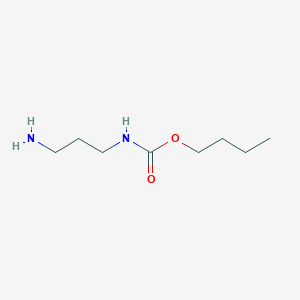
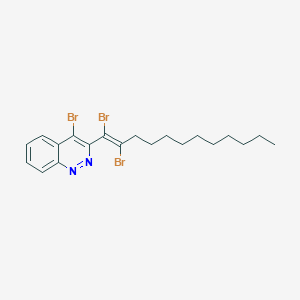
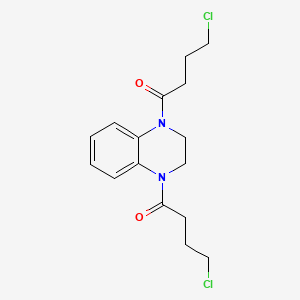
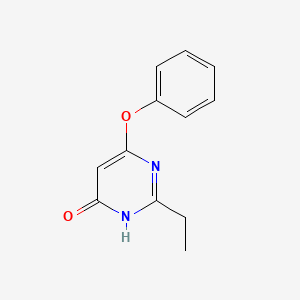

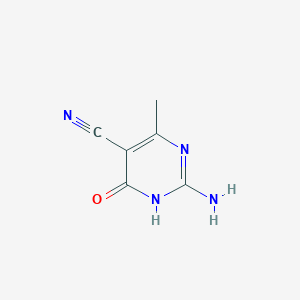
![(S)-Benzyl (1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)-2-oxoethyl)carbamate](/img/structure/B15245037.png)
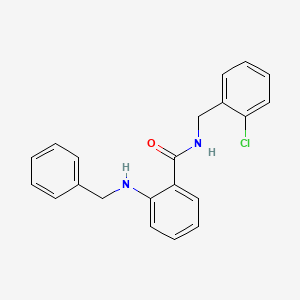
![3-Ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B15245045.png)
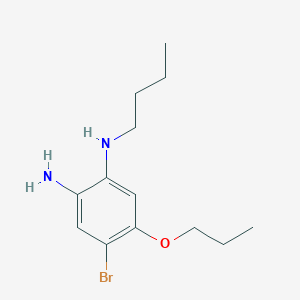
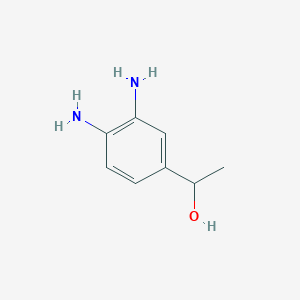
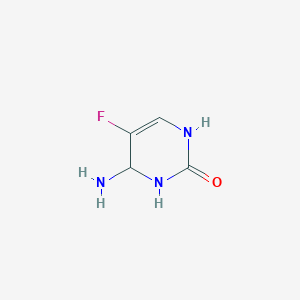
![3-Methyl-N-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B15245068.png)
![2,4,9,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B15245086.png)
